beta-Glucosylglycerol 2,3,4,6-tetraacetate

Description

BenchChem offers high-quality beta-Glucosylglycerol 2,3,4,6-tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Glucosylglycerol 2,3,4,6-tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

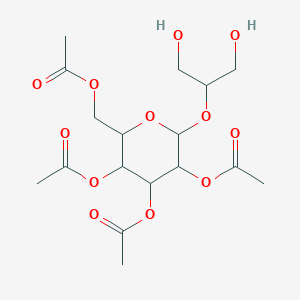

IUPAC Name |

[3,4,5-triacetyloxy-6-(1,3-dihydroxypropan-2-yloxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O12/c1-8(20)24-7-13-14(25-9(2)21)15(26-10(3)22)16(27-11(4)23)17(29-13)28-12(5-18)6-19/h12-19H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWUDSNITUMJJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"physicochemical properties of beta-Glucosylglycerol 2,3,4,6-tetraacetate"

Physicochemical Properties & Synthetic Utility of -Glucosylglycerol 2,3,4,6-Tetraacetate

Executive Summary

-Glucosylglycerol 2,3,4,6-tetraacetateThis unique "Janus-faced" polarity profile makes it a critical intermediate in carbohydrate chemistry, serving as a precursor for high-purity Glucosylglycerol production and as a model compound for studying glycosidic surfactant properties. This guide details its physicochemical parameters, validated synthesis protocols, and structural characterization standards.

Chemical Identity & Structural Analysis[1][2][3]

The molecule is defined by the specific acetylation of the glucose hydroxyls at positions 2, 3, 4, and 6, leaving the glycerol moiety free (unless specified as a hexaacetate). The stereochemistry at the anomeric center is beta (

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 2-Hydroxy-1-(hydroxymethyl)ethyl |

| Common Name | |

| CAS Number | 157024-67-4 |

| Molecular Formula | C |

| Molecular Weight | 422.38 g/mol |

| SMILES | CC(=O)OC[C@@H]1OC(CO)CO)OC(=O)C)OC(=O)C">C@HOC(=O)C |

Stereochemical Configuration[7]

-

Glycosidic Bond:

-(1$\to$2) linkage (connecting C1 of Glucose to C2 of Glycerol). -

Sugar Conformation:

chair conformation, stabilized by the bulky acetate groups. -

Anomeric Effect: The

-configuration is synthetically enforced via anchimeric assistance from the C2-acetate group during synthesis (see Section 4).

Physicochemical Profile

The tetraacetate derivative exhibits properties distinct from both free sugars (highly polar) and peracetylated glycosides (highly lipophilic).

Tabulated Properties

| Property | Value / Description | Relevance |

| Physical State | Viscous colorless syrup or amorphous solid | Difficult to crystallize due to glycerol's rotational freedom. |

| Solubility | Soluble: Methanol, Ethanol, Ethyl Acetate, Acetone.Sparingly Soluble: Water, Diethyl Ether. | Amphiphilicity allows purification via liquid-liquid extraction. |

| LogP (Predicted) | ~ -0.5 to 0.5 | Significantly more lipophilic than Glucosylglycerol (LogP < -3). |

| H-Bond Donors | 2 (Glycerol hydroxyls) | Critical for hydrogen bonding with solvents or enzymes. |

| H-Bond Acceptors | 12 (Acetate carbonyls + Oxygens) | High capacity for interaction in polar organic solvents. |

| Specific Rotation | Characteristic of |

Validated Synthesis Protocol (Koenigs-Knorr Adaptation)

The most robust route to

Reaction Logic[1]

-

Donor: 2,3,4,6-Tetra-O-acetyl-

-D-glucopyranosyl bromide (Acetobromo-glucose). -

Acceptor: Glycerol (in excess to favor mono-glycosylation).

-

Promoter: Silver Carbonate (Ag

CO -

Mechanism: The bromide leaves, forming an oxocarbenium ion. The C2-acetate participates, forming a cyclic acetoxonium ion that blocks the

-face, forcing the glycerol to attack from the

Step-by-Step Methodology

-

Activation: Dissolve Acetobromo-glucose (1.0 eq) in anhydrous dichloromethane (DCM).

-

Acceptor Prep: Add Glycerol (5.0 eq) . Note: Excess glycerol prevents the formation of diglucosides.

-

Promotion: Add Ag

CO -

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:1). Look for the disappearance of the donor (

) and appearance of a lower spot ( -

Workup: Filter through a Celite pad to remove silver salts. Wash the filtrate with water to remove excess glycerol.

-

Purification: Concentrate the organic layer. Purify via silica gel column chromatography (Gradient: 100% DCM

5% MeOH in DCM).

Synthesis Pathway Diagram

Caption: Koenigs-Knorr pathway ensuring beta-stereoselectivity via neighboring group participation.

Structural Characterization (Self-Validating Systems)

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR spectroscopy. The following signals are diagnostic and serve as "pass/fail" criteria for the protocol.

Proton NMR ( H NMR, 400 MHz, CDCl )

-

Anomeric Proton (H-1): Look for a doublet at

4.5 – 4.7 ppm .-

Validation Criterion: The coupling constant (

) must be 7.5 – 8.5 Hz . This large coupling confirms the trans-diaxial arrangement of H-1 and H-2, proving the

-

-

Acetate Methyls: Four distinct singlets around

2.0 – 2.1 ppm . Integration should sum to 12H. -

Glycerol Backbone: Multiplets between

3.5 – 4.0 ppm .

Carbon NMR ( C NMR)

-

Anomeric Carbon (C-1): Signal at

100 – 102 ppm . -

Carbonyl Carbons: Four signals around

169 – 171 ppm . -

Glycerol Carbons: Signals around

60 – 72 ppm .

Mass Spectrometry (ESI-MS)

-

Positive Mode: Look for

at -

Fragmentation: Loss of acetyl groups (

43) or the glucosyl cation (

Characterization Logic Map

Caption: Decision tree for validating stereochemistry and purity via NMR spectroscopy.

Applications & Implications

Pro-Drug & Cosmetic Precursor

The tetraacetate form acts as a lipophilic "pro-drug" for Glucosylglycerol.

-

Mechanism: The acetyl groups facilitate penetration through the stratum corneum (in skin) or cell membranes. Once inside the metabolically active layers, endogenous esterases hydrolyze the acetates, releasing the active Glucosylglycerol.

-

Benefit: Enhances bioavailability compared to the highly hydrophilic native GG.

Purification Intermediate

Synthesizing GG often yields complex mixtures. Acetylating the crude mixture allows for easy separation of the tetraacetate (soluble in organic solvents) from salts and unreacted sugars. Subsequent Zemplén deacetylation (NaOMe/MeOH) yields ultra-pure Glucosylglycerol.

Surfactant Chemistry

With a hydrophobic head (protected sugar) and a hydrophilic tail (glycerol), this molecule serves as a non-ionic surfactant intermediate, useful in creating self-emulsifying drug delivery systems (SEDDS).

References

-

PubChem. (2024). beta-D-Glucopyranose, 2,3,4,6-tetraacetate (CAS 3947-62-4) and Derivatives. National Library of Medicine. Retrieved from [Link]

-

Sawangwan, T. (2015). Glucosylglycerol on performance of prebiotic potential. Functional Foods in Health and Disease, 5(12). Retrieved from [Link]

-

NIST Chemistry WebBook. (2024). Glycosyl Acetate Derivatives Mass Spectra. Retrieved from [Link]

- Demchenko, A. V. (2003). 1,2-cis-Glycosylation: A Brief Review of the Current State of the Art. Current Organic Chemistry. (Contextual reference for Koenigs-Knorr mechanisms).

"beta-Glucosylglycerol 2,3,4,6-tetraacetate CAS number 157024-67-4"

Technical Monograph: -Glucosylglycerol 2,3,4,6-tetraacetate

CAS Number: 157024-67-4 Molecular Formula: C₁₇H₂₆O₁₂ Molecular Weight: 422.38 g/mol [1][2][3][][5]

Executive Summary & Molecular Architectonics[1][3][5]

-Glucosylglycerol 2,3,4,6-tetraacetateUnlike its natural analogue (2-

Structural Significance[1][5]

-

Regiochemistry (2-

-linkage): The glucose is attached to the central carbon of glycerol.[1][3][5] This mimics the natural osmolyte's connectivity but is synthetically challenging due to the lower reactivity of the secondary alcohol compared to primary alcohols.[1][3][5] -

Stereochemistry (

-anomer): The -

Functionalization: The four acetate groups act as protecting groups that increase lipophilicity, allowing the molecule to cross cell membranes before enzymatic hydrolysis releases the active osmolyte.[1][3][5]

Chemical Synthesis Strategy

To synthesize

The "Benzylidene Route" (Gold Standard)[1][3][5]

This protocol utilizes 1,3-

Reaction Pathway Visualization

Figure 1: Stereoselective synthesis of

Detailed Experimental Protocol

Phase 1: Preparation of the Glycosyl Donor

Reagent: 2,3,4,6-Tetra-

Phase 2: Regioselective Coupling

Objective: Link Glucose to Glycerol-C2.[1][3][5]

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve Donor (1.0 eq) and 1,3-

-benzylidene glycerol (1.2 eq) in anhydrous Dichloromethane (DCM). Add 4Å molecular sieves to ensure absolute dryness. -

Activation: Cool the mixture to -20°C . Add TMSOTf (0.1 eq) dropwise.[1][3][5]

-

Quenching: After 1 hour (monitor by TLC, Hexane:EtOAc 1:1), quench with Triethylamine (TEA).

-

Workup: Filter sieves, wash with NaHCO₃, dry over MgSO₄, and concentrate.

Phase 3: Hydrogenolytic Deprotection

Objective: Remove the benzylidene group to free the glycerol primary OHs without hydrolyzing the acetates.[3][5]

-

Solvent System: Dissolve the intermediate in EtOAc:MeOH (1:1).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 12 hours at Room Temperature.

-

Purification: Filter through Celite. Purify via flash chromatography (DCM:MeOH 95:5).

Analytical Characterization (Self-Validating Data)[1][3][5]

To confirm the identity of CAS 157024-67-4, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)

The coupling constant (

| Nucleus | Signal | Chemical Shift ( | Multiplicity | Coupling ( | Structural Validation |

| ¹H | H-1 (Anomeric) | 4.60 - 4.75 ppm | Doublet | 7.8 - 8.0 Hz | Confirms |

| ¹H | Glycerol-CH | 3.80 - 4.00 ppm | Multiplet | - | Confirms linkage at C2 (Secondary alcohol).[1][3][5] |

| ¹³C | C-1 (Anomeric) | 100.5 - 101.5 ppm | - | - | Typical for |

| ¹³C | Acetate C=O | 169 - 171 ppm | - | - | Shows 4 distinct carbonyls (Tetraacetate).[1][3][5] |

Mass Spectrometry (ESI-MS)[1][3][5]

Applications & Functional Utility

Surfactant & Emulsification Systems

-GG-4Ac135-

HLB Calculation: The molecule has a high Hydrophilic-Lipophilic Balance (HLB) shift compared to pure GG.[1][3][5]

-

Use Case: It acts as a biocompatible emulsifier in cosmetic formulations where slow release of the moisturizing "head group" (GG) is desired upon enzymatic breakdown on the skin surface.[1][3][5]

Prodrug Delivery (The "Trojan Horse" Mechanism)

The tetraacetate modification increases membrane permeability.[1][3][5] Once inside the cell, non-specific esterases cleave the acetate groups, releasing the active osmolyte.[1][3][5]

Figure 2: Mechanism of action for

References

-

Schmidt, R. R. (1986).[1][3][5] New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method? Angewandte Chemie International Edition.[1][3][5] (Foundational reference for Trichloroacetimidate chemistry utilized in protocol).

-

Takenaka, H., et al. (2000).[1][3][5] Synthesis of

-D-Glucosylglycerol by -

PubChem Database. (2024).[1][3][5] Compound Summary: 2-(Tetraacetylglucosido)glycerol (CAS 157024-67-4).[1][2][3][5] National Center for Biotechnology Information.[1][3][5] Retrieved from [Link]

Sources

- 1. β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. beta-D-Glucopyranose, 1,2,3,4-tetraacetate | C14H20O10 | CID 83136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 3947-62-4: β-D-Glucopyranose, 2,3,4,6-tetraacetate [cymitquimica.com]

A Technical Guide to the Solubility of β-D-Glucosylglycerol 2,3,4,6-tetraacetate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of β-D-glucosylglycerol 2,3,4,6-tetraacetate (CAS No. 157024-67-4), a key intermediate in carbohydrate chemistry and a compound of interest in drug development.[] While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, empirical data from structurally analogous compounds, and established analytical procedures to offer a robust predictive solubility profile. We will delve into the physicochemical properties that govern its solubility, present a detailed experimental protocol for its determination, and provide a logical workflow for solvent selection in research, purification, and formulation contexts.

Introduction: The Impact of Acetylation on Solubility

β-D-Glucosylglycerol is a naturally occurring glycoside, but its numerous free hydroxyl groups render it highly polar and largely insoluble in most organic solvents. The peracetylation of this molecule to form β-D-glucosylglycerol 2,3,4,6-tetraacetate fundamentally alters its physicochemical properties. The four acetyl groups effectively "cap" the polar hydroxyl groups on the glucose moiety, replacing them with less polar ester functionalities. This modification significantly increases the molecule's lipophilicity, thereby enhancing its solubility in a wide range of organic solvents.[2][3] Understanding this solubility profile is critical for its handling, purification, and use in synthetic reactions, which are often conducted in non-aqueous media.[3]

Compound Profile:

| Property | Value | Source |

| Chemical Name | [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(1,3-dihydroxypropan-2-yloxy)oxan-2-yl]methyl acetate | |

| CAS Number | 157024-67-4 | |

| Molecular Formula | C₁₇H₂₆O₁₂ | |

| Molecular Weight | 422.38 g/mol |

Predicted Solubility Profile

The following table summarizes the predicted solubility of β-D-glucosylglycerol 2,3,4,6-tetraacetate in common organic solvents. These predictions are based on the known solubility of the closely related analog, β-D-glucopyranose, 2,3,4,6-tetraacetate, and quantitative data from its isomer, β-D-glucopyranose, 1,2,3,4-tetraacetate.[2][4][5][6] The principle of "like dissolves like" is the primary guiding factor, where the acetylated, moderately polar nature of the compound suggests higher solubility in solvents of similar polarity.

Table 1: Predicted Qualitative and Quantitative Solubility of β-D-Glucosylglycerol 2,3,4,6-tetraacetate

| Solvent Class | Solvent | Predicted Qualitative Solubility | Predicted Quantitative Solubility (g/L) | Rationale & Supporting Evidence |

| Halogenated | Dichloromethane (CH₂Cl₂) | Soluble | > 100 | Frequently used as a solvent for reactions and purification of acetylated sugars.[6][7] |

| Chloroform (CHCl₃) | Soluble | > 100 | A common solvent for acetylated glycosides, offering excellent solubilization.[6][8] | |

| Ester | Ethyl Acetate (EtOAc) | Soluble | ~50 - 100 | A moderately polar solvent, effective for dissolving and for chromatographic purification of similar compounds.[6][7] |

| Ketone | Acetone | Soluble | > 100 | Used as a primary solvent for the crystallization of β-D-glucose-2,3,4,6-tetraacetate.[4] |

| Alcohols | Methanol (MeOH) | Soluble | ~95 | The 1,2,3,4-tetraacetate isomer shows high solubility (94.88 g/L).[5] The glycerol moiety may slightly enhance this. |

| Ethanol (EtOH) | Soluble | ~45 | The 1,2,3,4-tetraacetate isomer is soluble (45.54 g/L).[5] Often used for recrystallization.[9] | |

| Isopropanol (IPA) | Moderately Soluble | ~23 | The 1,2,3,4-tetraacetate isomer has moderate solubility (22.69 g/L).[5] | |

| Ethers | Diethyl Ether (Et₂O) | Sparingly Soluble | < 10 | Used as an anti-solvent or for washing during the purification of β-D-glucose-2,3,4,6-tetraacetate.[4] |

| Tetrahydrofuran (THF) | Soluble | > 50 | A polar aprotic ether capable of dissolving a wide range of polar and non-polar compounds. | |

| Aromatic | Toluene | Sparingly Soluble | < 10 | Generally less effective for poly-acetylated sugars compared to more polar options.[6] |

| Hydrocarbon | Hexane / Heptane | Insoluble | < 1 | Non-polar solvents are not expected to dissolve this moderately polar molecule. Used as anti-solvents.[6] |

| Aqueous | Water | Sparingly Soluble | ~13 | The 1,2,3,4-tetraacetate isomer has low but non-zero solubility (13.47 g/L).[5] The free hydroxyls on the glycerol may slightly increase water solubility compared to peracetylated glucose. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To provide a self-validating system, we present a detailed protocol for determining the equilibrium solubility of β-D-glucosylglycerol 2,3,4,6-tetraacetate. This method, adapted from standard pharmaceutical guidelines, is considered the gold standard for thermodynamic solubility measurement.

Objective: To determine the saturation solubility of the target compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

β-D-Glucosylglycerol 2,3,4,6-tetraacetate (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a gravimetric method)

Procedure:

-

Preparation: Add an excess amount of solid β-D-glucosylglycerol 2,3,4,6-tetraacetate to a vial. The excess is crucial to ensure saturation is reached.

-

Solvent Addition: Accurately pipette a known volume of the selected solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). The solution should appear as a slurry with undissolved solid remaining.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

Quantification:

-

Gravimetric Method (for non-volatile solvents): Accurately weigh the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the remaining solid. The solubility (in g/L) can be calculated from the mass of the residue and the volume of the initial filtered solution.

-

Chromatographic Method: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method (e.g., HPLC). Quantify the concentration against a prepared calibration curve.

-

Logical Workflow for Solvent Selection

The choice of solvent is dictated by the intended application. The following workflow provides a decision-making process for researchers.

Caption: Logical workflow for selecting an appropriate solvent system.

Conclusion

β-D-Glucosylglycerol 2,3,4,6-tetraacetate exhibits significantly enhanced solubility in a range of common organic solvents compared to its parent glycoside, a direct consequence of the lipophilic character imparted by the acetyl groups. It is predicted to be highly soluble in chlorinated solvents, acetone, and lower-chain alcohols, moderately soluble in ethyl acetate, and largely insoluble in non-polar hydrocarbon solvents. This profile makes it amenable to a variety of applications in organic synthesis and medicinal chemistry. For precise quantitative needs, the provided shake-flask protocol offers a reliable method for empirical determination. This guide serves as a foundational resource for researchers, enabling informed decisions on solvent selection for the effective handling and application of this versatile carbohydrate derivative.

References

-

PubChem. beta-D-Glucopyranose, 2,3,4,6-tetraacetate. [Link]

-

PubChem. beta-D-Glucopyranose, 1-thio-, 2,3,4,6-tetraacetate. [Link]

-

Organic Syntheses. β-d-GLUCOSE-2,3,4,6-TETRAACETATE. [Link]

-

NIST Chemistry WebBook. β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate. [Link]

-

Scent.vn. beta-D-Glucopyranose, 1,2,3,4-tetraacetate. [Link]

-

Rana, K., et al. (2021). An Alternative Approach for the Synthesis of Sulfoquinovosyldiacylglycerol. Marine Drugs, 19(7), 401. [Link]

-

Organic Syntheses. β-d-GLUCOSE-1,2,3,4-TETRAACETATE. [Link]

-

NIST Chemistry WebBook. β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate. [Link]

- Google Patents.

-

Wikipedia. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid. [Link]

-

MDPI. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. [Link]

-

PubMed. Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method. [Link]

-

ResearchGate. A convenient stereoselective synthesis of beta-D-glucopyranosides. [Link]

-

Acta Chemica Scandinavica. Action of Strong Acids on Acetylated Glycosides - IX. Transglycosidation of 6-Glucose B-Maltoside. [Link]

- Google Patents.

Sources

- 2. CAS 3947-62-4: β-D-Glucopyranose, 2,3,4,6-tetraacetate [cymitquimica.com]

- 3. Buy 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 [smolecule.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scent.vn [scent.vn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An Alternative Approach for the Synthesis of Sulfoquinovosyldiacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

"beta-Glucosylglycerol 2,3,4,6-tetraacetate as a protected glycoside"

[1]

Detailed Experimental Protocol

Objective: Synthesis and isolation of Peracetylated

Phase 1: Activation of the Donor (Preparation of Acetobromo-glucose)

If not purchasing commercially, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide must be freshly prepared.

-

Reagents:

-D-Glucose pentaacetate (10 g), 33% HBr in Acetic Acid (20 mL). -

Procedure:

-

Dissolve pentaacetate in DCM (minimal volume).

-

Add HBr/AcOH solution at 0°C under

. -

Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Pour into ice water, extract with DCM, wash with cold saturated

(critical to remove acid), dry over -

Yield: ~90% of white solid (Acetobromo-glucose).

-

Phase 2: Glycosylation (The Coupling)

This step installs the tetra-acetylated glucose onto the glycerol.

-

Reagents:

-

Donor: Acetobromo-glucose (1.0 eq).

-

Acceptor: Anhydrous Glycerol (5.0 eq - excess prevents oligomerization).

-

Promoter:

(1.2 eq) or -

Solvent: Anhydrous DCM or Acetonitrile.

-

-

Procedure:

-

Suspend

and Glycerol in solvent containing 4Å molecular sieves. Stir for 30 min to ensure dryness. -

Add Acetobromo-glucose dropwise over 1 hour (protect from light).

-

Stir for 12–24 hours at RT.

-

Filtration: Filter through Celite to remove silver salts.

-

Crude Isolation: Evaporate solvent. The residue contains the target (Tetraacetyl-GG) mixed with excess glycerol.

-

Phase 3: Peracetylation (Purification Strategy)

Direct purification of Tetraacetyl-GG from glycerol is difficult. Converting everything to the Heptaacetate makes the product lipophilic and the glycerol into Triacetin (liquid), which is easily separated.

-

Reagents: Acetic Anhydride (

), Pyridine.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Procedure:

-

Dissolve the crude residue from Phase 2 in Pyridine (10 mL per g).

-

Add

(5 eq relative to theoretical hydroxyls) at 0°C. -

Stir overnight at RT.

-

Workup: Co-evaporate with toluene (to remove pyridine). Partition between EtOAc and 1M HCl. Wash with Brine.

-

Purification: Flash Chromatography (Silica Gel).

-

Mobile Phase: Hexane:EtOAc (Gradient 3:1 to 1:1).

-

Product: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→1)-2,3-di-O-acetyl-glycerol (Heptaacetate).

-

Observation: High Rf spot compared to native glycerol.

-

-

Phase 4: Zemplén Deprotection (Yielding Active GG)

-

Reagents: 0.5 M NaOMe in Methanol (freshly prepared).

-

Procedure:

-

Dissolve the purified Heptaacetate in anhydrous Methanol.

-

Add NaOMe solution (pH should reach ~9-10).

-

Stir at RT for 1–2 hours. A white precipitate (native GG) may form.[2]

-

Neutralization: Add Amberlite IR-120 (

form) resin until pH is neutral (pH 7). -

Filtration: Filter off resin and evaporate methanol.

-

Result: Pure

-Glucosylglycerol as a viscous syrup or hygroscopic solid.

-

Analytical Validation

To confirm the "tetraacetate" motif and

| Analytical Method | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | Confirms presence of 4 Acetyl groups (Tetraacetate motif). | |

| 1H NMR (Anomeric) | Anomeric proton ( | |

| Coupling Constant | Crucial: Large coupling constant confirms beta-configuration (axial-axial relationship). Alpha would be ~3.5 Hz. | |

| 13C NMR | Ester carbonyls from the protecting groups. | |

| Mass Spec (ESI) | Confirms molecular weight of the protected species. |

Workflow Visualization

The following diagram summarizes the complete isolation workflow, highlighting the transition from the tetra-acetyl donor to the hepta-acetyl intermediate.

References

-

Reynolds, D. D., & Evans, W. L. (1942).[2] beta-d-Glucose-1,2,3,4-tetraacetate.[2][3] Organic Syntheses, 22, 56.

-

Kovac, P. (1991). A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose. Carbohydrate Research, 210, 333-337.[4]

-

Gisch, N., et al. (2021).[5] Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. In: Bacterial Polysaccharides. Methods in Molecular Biology.

-

Hino, T., et al. (1982). Synthesis and properties of 2,3,4,6-tetra-O-acetyl-5-thio-α- and -β-d-glucopyranosyl bromide. Semantic Scholar.

-

GlycoPOD. (2021). De-O-acetylation using sodium methoxide (Zemplén deacetylation). Glycoscience Protocols.

Sources

- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1,2,3,4-TETRA-O-ACETYL-6-O-TOSYL-BETA-D-GLUCOPYRANOSE synthesis - chemicalbook [chemicalbook.com]

- 4. A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D- glucopyranose and the corresponding alpha-glucosyl chloride from D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Biosynthesis, and Isolation of Glucosylglycerol Derivatives: A Technical Guide

Executive Summary Glucosylglycerol (GG), specifically 2-O-α-D-glucosyl-glycerol, is a premier compatible solute (osmolyte) originally discovered in moderate halophilic cyanobacteria.[1] Its unique structural properties—conferring protein stabilization, moisture retention, and cellular protection against osmotic shock—have elevated it from a biological curiosity to a high-value active ingredient in pharmaceuticals and cosmetics. This guide details the technical roadmap of GG’s discovery, the elucidation of its biosynthetic machinery, and the rigorous protocols required for its isolation and purification.

Part 1: Biosynthetic Origins & Discovery

The discovery of GG was driven by the investigation into how photosynthetic microorganisms survive hypersaline environments. Unlike freshwater species, marine cyanobacteria (e.g., Synechocystis sp. PCC 6803) accumulate low-molecular-weight organic compounds to balance internal osmotic pressure without disrupting cellular metabolism.

The Biosynthetic Pathway

The synthesis of GG is a tightly regulated, two-step enzymatic process induced by salt stress.[2][3]

-

GgpS (Glucosyl-glycerol-phosphate synthase): The committed step.[3] It catalyzes the condensation of ADP-glucose and glycerol-3-phosphate to form glucosylglycerol-3-phosphate (GG-P).[2][3]

-

GgpP (Glucosyl-glycerol-phosphate phosphatase): Dephosphorylates GG-P to yield the active, neutral osmolyte GG.

Technical Insight: The specificity of GgpS determines the stereochemistry (α-configuration). This is critical because the α-isomer is the biologically active form for osmoprotection, whereas chemically synthesized β-isomers often lack the same efficacy in protein stabilization.

Visualization: The GgpS/GgpP Pathway

Caption: The two-step enzymatic pathway for GG biosynthesis in Synechocystis sp.[2] PCC 6803.[2][3][4][5][6][7]

Part 2: Isolation & Purification Protocols

Isolation of GG requires a strategy that separates the neutral, highly soluble sugar derivative from charged cellular components (proteins, DNA, salts) and pigments (chlorophyll, phycobiliproteins).

Protocol A: Native Extraction from Cyanobacteria

This protocol utilizes the "Ethanol Shock" principle. GG is highly soluble in ethanol/water mixtures, whereas proteins and long-chain polysaccharides precipitate.

Reagents:

-

Absolute Ethanol (EtOH)

-

Methanol (MeOH)

-

Activated Charcoal (powdered)

-

Ion Exchange Resins: Dowex 50W (H+ form) and Dowex 1 (OH- form)

Step-by-Step Methodology:

-

Induction & Harvest:

-

Solvent Extraction:

-

Resuspend cell pellet in 80% (v/v) Ethanol.

-

Incubate at 65°C for 3 hours with vigorous shaking.

-

Mechanism:[5][8][9] Heat and ethanol disrupt the cell membrane and denature proteins, releasing cytosolic GG into the supernatant.

-

Centrifuge (10,000 x g, 15 min) and collect the supernatant. Repeat extraction twice.

-

-

Pigment Removal (Depigmentation):

-

The ethanolic extract will be green/blue due to chlorophyll.

-

Add activated charcoal (1% w/v) to the supernatant. Stir for 30 min at room temperature.

-

Filter through a 0.22 µm membrane.[2] The filtrate should be clear/colorless.

-

-

Desalting & Charge Removal (Ion Exchange):

-

GG is neutral. Most impurities (amino acids, organic acids, salts) are charged.

-

Pass the filtrate through a cation exchange column (Dowex 50W, H+).

-

Pass the flow-through directly onto an anion exchange column (Dowex 1, OH-).

-

Result: Charged species bind to the resins; neutral GG elutes in the water wash.

-

-

Concentration:

-

Evaporate the solvent under reduced pressure (Rotavap) at 40°C to obtain a syrup.

-

Protocol B: Enzymatic Synthesis & Downstream Processing

For industrial scalability, extraction is often replaced by enzymatic synthesis using Sucrose Phosphorylase (SucP).[1]

Reaction: Sucrose + Glycerol (excess) --(SucP)--> Glucosylglycerol + Fructose

Purification Challenge: Separating GG from the byproduct fructose and excess glycerol.

-

Reaction Termination: Heat inactivation of SucP (95°C, 10 min).

-

Diafiltration / Nanofiltration:

-

Use a membrane with a Molecular Weight Cut-Off (MWCO) of ~200–300 Da.

-

Glycerol (92 Da) permeates; GG (254 Da) is retained.

-

-

Yeast Treatment (Optional):

-

To remove fructose, treat the mixture with Saccharomyces cerevisiae. The yeast metabolizes fructose/glucose but cannot metabolize GG, leaving a pure product.

-

Visualization: Isolation Workflow

Caption: Workflow for the isolation of natural GG from cyanobacterial biomass.

Part 3: Structural Characterization & Data[10]

Verification of the isolated product is non-negotiable. The alpha-glycosidic linkage is the defining feature.

Analytical Parameters

| Parameter | Method | Characteristic Signal / Value |

| Identity | 1H-NMR (D2O) | Anomeric proton (H-1) doublet at δ 4.91 ppm (J = 3.6 Hz), confirming α-configuration . |

| Mass | ESI-MS | [M+Na]+ peak at m/z 277 ; [M+H]+ at m/z 255 . |

| Purity | HPLC | Retention time distinct from sucrose/trehalose on Amino-bonded columns (e.g., NH2P-50). |

| Stereochemistry | Specific Rotation | [α]D ≈ +130° (c=1, H2O). |

Comparative Yields

| Method | Source / Catalyst | Typical Yield | Purity Potential | Scalability |

| Native Extraction | Synechocystis PCC 6803 | 5–10% (dry cell weight) | High (>95%) | Low (High biomass cost) |

| Enzymatic Synthesis | Sucrose Phosphorylase | >80% conversion | Medium (requires glycerol removal) | High |

References

-

Hagemann, M., & Erdmann, N. (1994). Activation and pathway of glucosylglycerol synthesis in the cyanobacterium Synechocystis sp.[6] PCC 6803.[4][5][6][7] Microbiology, 140, 1427–1431.[6] Link

-

Luo, Y., et al. (2022). Biocatalytic Production of 2-α-D-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment.[10] ACS Sustainable Chemistry & Engineering. Link

- Tan, X., et al. (2015).

-

Kruschitz, A., & Nidetzky, B. (2020). Removal of glycerol from enzymatically produced 2-α-D-glucosyl-glycerol by discontinuous diafiltration.[9] Separation and Purification Technology. Link

-

Rippka, R. (1988). Isolation and purification of cyanobacteria.[11] Methods in Enzymology, 167, 3-27. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glucosylglycerol phosphorylase, a potential novel pathway of microbial glucosylglycerol catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. [Effects of ggpS over-expression on glycosylglycerol and glycerol biosynthesis of Synechocystis sp. PCC 6803] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glucosylglycerol, a Compatible Solute, Sustains Cell Division under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. roscoff-culture-collection.org [roscoff-culture-collection.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

-Glucosylglycerol 2,3,4,6-tetraacetate: A Prodrug Strategy for Metabolic Regulation

The following technical guide details the potential antidiabetic properties of

Technical Whitepaper on Chemical Chaperone Therapeutics in Diabetes

Executive Summary

-Glucosylglycerol 2,3,4,6-tetraacetate (In the context of Type 2 Diabetes Mellitus (T2DM), this mechanism is hypothesized to mitigate Endoplasmic Reticulum (ER) stress in pancreatic

Chemical Identity & Physicochemical Profile[1][2]

The molecule consists of a glycerol backbone glycosidically linked to a glucose moiety.[1] The specific nomenclature "2,3,4,6-tetraacetate" indicates that the hydroxyl groups on the glucose ring are acetylated, increasing lipophilicity.

| Property | Specification |

| IUPAC Name | 2-O-(2,3,4,6-tetra-O-acetyl- |

| Molecular Formula | |

| Molecular Weight | 422.38 g/mol |

| Core Moiety | |

| Modification | Acetylation at C2, C3, C4, C6 of glucose |

| Solubility | Soluble in DMSO, Ethanol, Chloroform; Low water solubility (Prodrug form) |

| LogP (Predicted) | ~1.5 - 2.0 (Facilitates membrane crossing) |

Structural Diagram (Graphviz)

The following diagram illustrates the prodrug conversion mechanism.

Figure 1: Prodrug activation pathway. The tetraacetate derivative crosses the cell membrane and is hydrolyzed by intracellular esterases to release the active chaperone, Glucosylglycerol.

Mechanistic Hypothesis: ER Stress & Diabetes

The antidiabetic potential of

Mechanism of Action (MOA)

-

Chaperone Activity: Once released, free GG stabilizes protein conformation, reducing the load of misfolded proinsulin (in

-cells) or insulin receptors (in target cells). -

Inhibition of Aggregation: GG prevents the aggregation of amyloidogenic peptides (e.g., IAPP) often found in diabetic islets.

-

Osmoprotection: GG maintains cellular hydration volume during hyperglycemic osmotic shifts.

Figure 2: Mechanistic intervention of Glucosylglycerol in diabetic pathology. GG acts upstream to prevent ER-stress-induced insulin resistance and cell death.

Experimental Protocols for Validation

To validate the antidiabetic properties, the following experimental workflows are recommended. These protocols assume the synthesis of the tetraacetate from

Chemo-Enzymatic Synthesis of -GG-4Ac

Objective: Synthesize high-purity

-

Enzymatic Transglycosylation:

-

Enzyme:

-Glucosidase (e.g., from Thermotoga maritima or Pyrococcus furiosus).[1] -

Substrates: Cellobiose (Donor) + Glycerol (Acceptor, in excess).

-

Conditions: 70°C, pH 6.0, 24 hours.

-

Purification: Silica gel chromatography to isolate

-Glucosylglycerol (GG).

-

-

Chemical Acetylation:

-

Reagents: Acetic anhydride (

), Pyridine. -

Procedure: Dissolve dry GG in pyridine. Add

(5 eq) dropwise at 0°C. Stir at RT for 12h. -

Workup: Quench with ice water, extract with Dichloromethane (DCM). Wash with HCl (1M),

, and Brine. -

Yield: Expect >85% yield of the tetraacetate (or hexaacetate depending on stoichiometry; control equivalents carefully if free glycerol OH is desired).

-

In Vitro Glucose Uptake Assay (L6 Myotubes)

Objective: Determine if

| Step | Procedure | Critical Control |

| 1. Culture | Differentiate L6 myoblasts into myotubes (2% horse serum, 5-7 days). | Confirm myotube formation via microscopy. |

| 2. Treatment | Incubate with | Vehicle control (DMSO < 0.1%). |

| 3. Starvation | Serum-starve cells in Krebs-Ringer buffer (2h). | Ensure buffer is glucose-free. |

| 4. Stimulation | Add Insulin (100 nM) or Metformin (2 mM) as positive controls. | |

| 5. Uptake | Add 2-Deoxy-D-[3H]glucose (0.5 | Timing must be precise. |

| 6. Lysis | Wash with ice-cold PBS, lyse in 0.1M NaOH. | |

| 7. Analysis | Liquid Scintillation Counting. | Normalize to total protein (BCA assay). |

ER Stress Protection Assay

Objective: Assess ability to mitigate Tunicamycin-induced stress.

-

Cell Line: INS-1E (Rat insulinoma

-cells). -

Induction: Treat cells with Tunicamycin (2

g/mL) to induce ER stress. -

Co-treatment: Treat with

-GG-4Ac (50 -

Readout:

-

Western Blot: Markers CHOP, GRP78, p-JNK.

-

Expectation: Reduced expression of CHOP/GRP78 in

-GG-4Ac treated cells compared to Tunicamycin-only control.

-

Potential Challenges & Future Directions

Stability & Metabolism

The "tetraacetate" form implies the glycerol hydroxyls might be free (if C17H26O12). If so, the molecule is amphiphilic.

-

Challenge: Amphiphilic molecules can act as surfactants, potentially causing membrane lysis at high concentrations.

-

Solution: Perform cytotoxicity assays (MTT/LDH) to establish the therapeutic window.

Specificity

While GG is a chaperone, it is non-specific.

-

Challenge: High doses required for chaperone activity might affect other cellular systems.

-

Optimization: Investigate if

-GG binds specifically to any lectins or receptors, though its primary mode is likely physical stabilization of the hydration shell around proteins.

Comparison with SGLT Inhibitors

Unlike Gliflozins (SGLT2 inhibitors) which are C-glycosides and act on the kidney,

-

Differentiation: It should be positioned as a

-cell preservation agent rather than a hypoglycemic agent (like insulin secretagogues).

References

-

Enzymatic Synthesis of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-Glucosylglycerol: Schwarz, A., et al. (2009).[2][3] Enzymatic synthesis ofngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -glucosylglycerol using a continuous-flow microreactor containing thermostable -

Glucosylglycerol as a Compatible Solute: Hagemann, M., & Erdmann, N. (1994). Activation and pathway of glucosylglycerol synthesis in the cyanobacterium Synechocystis sp. PCC 6803. Microbiology.

-

Chemical Chaperones in Diabetes (Mechanism Grounding): Ozcan, U., et al. (2006). Chemical chaperones reduce ER stress and restore glucose homeostasis in a mouse model of type 2 diabetes. Science.

-

Acetylation as a Prodrug Strategy: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter: Designing Prodrugs and Bioprecursors.

-

Glycoin (

-GG) Biological Activity: Bitop AG. (2023). Glycoin® natural: Cell protection and revitalization. (Technical Data Sheet for the alpha-isomer, providing comparative baseline for beta-isomer activity).

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-O-β-D-Glucosyl Glycerol via Koenigs-Knorr Glycosylation

Executive Summary

This application note details the synthesis of 1-O-β-D-glucopyranosyl-sn-glycerol (β-GG) , a high-value osmolyte and surfactant used in cosmetic and pharmaceutical formulations. While direct glycosylation of glycerol is possible, it yields complex regioisomeric mixtures (1-O vs. 2-O) and oligomers. To meet the stringent purity requirements of drug development, this guide presents a Protecting Group Strategy utilizing Solketal (1,2-O-isopropylidene-sn-glycerol) as the acceptor.

We utilize the classical Koenigs-Knorr methodology, leveraging the neighboring group participation (NGP) of the C-2 acetate in the donor to ensure exclusive 1,2-trans (β) stereoselectivity.

Strategic Analysis & Mechanism

The Selectivity Challenge

Glycerol presents three hydroxyl groups: two primary (C1, C3) and one secondary (C2).

-

Direct Glycosylation: Reacting unprotected glycerol with a glycosyl donor results in a statistical mixture of 1-O- and 2-O-glycosides, along with bis-glycosylated byproducts. Separation of these polar isomers is difficult and non-scalable.

-

The Solketal Solution: By masking the C2 and C3 hydroxyls as an isopropylidene acetal (Solketal), we isolate the C1-hydroxyl as the sole nucleophile. This guarantees regiochemical fidelity.

Mechanistic Driver: Neighboring Group Participation (NGP)

The stereochemical outcome is controlled by the protecting group at C-2 of the glucose donor.

-

Activation: The silver promoter extracts the bromide, forming an oxocarbenium ion.

-

Stabilization: The carbonyl oxygen of the C-2 acetyl group attacks the anomeric center, forming a stable, cyclic acetoxonium ion intermediate.

-

Attack: The acceptor (Solketal) attacks the anomeric carbon from the face opposite the acetoxonium ring (trans-attack).

-

Result: Exclusive formation of the β-glycoside .

Reaction Pathway Diagram

Caption: Mechanism of Koenigs-Knorr glycosylation showing C-2 acetoxy participation leading to β-selectivity.

Experimental Protocol

Materials & Reagents

| Component | Role | Specifications |

| Acetobromo-α-D-glucose | Donor | >95% purity, stored at -20°C, desiccated. |

| Solketal | Acceptor | Distilled, anhydrous. |

| Silver Carbonate (Ag₂CO₃) | Promoter | Freshly prepared or stored in dark. Light sensitive. |

| Dichloromethane (DCM) | Solvent | Anhydrous, distilled over CaH₂. |

| Molecular Sieves (4Å) | Desiccant | Activated (flame-dried under vacuum). |

Step-by-Step Methodology

Phase 1: Glycosylation (Coupling)

Objective: Synthesize 1-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-2,3-O-isopropylidene-sn-glycerol.

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charging: Add Acetobromo-α-D-glucose (4.11 g, 10.0 mmol, 1.0 equiv) and Solketal (1.98 g, 15.0 mmol, 1.5 equiv) to the flask.

-

Solvation: Dissolve in anhydrous DCM (50 mL). Add 2.0 g of activated 4Å Molecular Sieves . Stir for 30 mins at Room Temperature (RT) to ensure absolute dryness.

-

Activation: Shield the flask from light (aluminum foil). Add Ag₂CO₃ (3.31 g, 12.0 mmol, 1.2 equiv) in one portion.

-

Note: The reaction is exothermic; cooling to 0°C is optional but RT is generally sufficient for this substrate.

-

-

Reaction: Stir vigorously in the dark for 12–18 hours. Monitor by TLC (Hexane:EtOAc 1:1). The donor (Rf ~0.6) should disappear, and a new lower spot (Rf ~0.4) should appear.[1][2][3]

-

Workup:

-

Filter the slurry through a pad of Celite to remove silver salts. Wash the pad with DCM (2 x 20 mL).

-

Wash the combined filtrate with saturated NaHCO₃ (50 mL) and Brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 1:1) to yield the fully protected glycoside as a colorless oil/foam.

Phase 2: Deprotection Sequence

Objective: Remove protecting groups to yield pure 1-O-β-D-glucosyl glycerol.

Step A: Acetal Hydrolysis (Removal of Isopropylidene)

-

Dissolve the protected glycoside (1.0 equiv) in 80% Aqueous Acetic Acid (10 mL per gram).

-

Heat to 40–50°C for 2–4 hours. Monitor by TLC (polarity will increase significantly).

-

Concentrate in vacuo. Co-evaporate with toluene (3x) to remove traces of acetic acid and water.

-

Result: 1-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-sn-glycerol.

-

Step B: Zemplén Deacetylation (Removal of Acetates)

-

Dissolve the residue from Step A in anhydrous Methanol (10 mL per gram).

-

Add a catalytic amount of Sodium Methoxide (NaOMe) (0.1 equiv, 0.5 M in MeOH). pH should be ~9-10.

-

Stir at RT for 1–2 hours. A white precipitate (product) may begin to form.

-

Neutralization: Add Amberlite IR-120 (H+) resin (pre-washed) until pH is neutral (pH 7).

-

Isolation: Filter off the resin and concentrate the filtrate.

-

Final Purification: If necessary, pass through a short plug of C18 reverse-phase silica (eluting with water/methanol) or recrystallize from EtOH/Water.

Workflow Visualization

Caption: Operational workflow for the synthesis of 1-O-β-D-Glucosyl Glycerol.

Characterization & Quality Control

To validate the structure and stereochemistry, the following data points are critical:

| Parameter | Expected Observation | Structural Insight |

| ¹H NMR (Anomeric) | Doublet at δ 4.3 – 4.5 ppm | Confirms glycosidic bond. |

| Coupling Constant (J) | J₁,₂ ≈ 7.8 – 8.0 Hz | Definitive proof of β-configuration (trans-diaxial coupling). |

| ¹³C NMR (Anomeric) | Signal at δ 103 – 104 ppm | Typical for β-glucopyranosides. |

| Mass Spectrometry | [M+Na]⁺ = 277.1 (for free product) | Confirms molecular weight (C₉H₁₈O₈). |

| TLC (Final) | Rf ~0.2 (n-BuOH:AcOH:H₂O 2:1:1) | High polarity indicates full deprotection. |

Troubleshooting & Optimization

-

Low Yield in Glycosylation:

-

Cause: Moisture in the solvent or reagents. The oxocarbenium ion is extremely water-sensitive and will hydrolyze to the hemiacetal (reducing sugar).

-

Fix: Increase Molecular Sieves load; distill DCM over CaH₂ immediately before use.

-

-

Orthoester Formation:

-

Cause: A common side reaction in Koenigs-Knorr where the acceptor attacks the central carbon of the acetoxonium ion rather than the anomeric carbon.

-

Fix: Ensure the reaction is not too basic. If observed, treat the crude mixture with mild aqueous acid (e.g., 80% AcOH) briefly to rearrange the orthoester to the glycoside.

-

-

Silver Waste:

-

Safety: Silver residues are toxic and expensive. Collect all Celite cakes and aqueous washes in dedicated "Heavy Metal Waste" containers for reclamation.

-

References

-

Koenigs, W., & Knorr, E. (1901).[4] Über einige Derivate des Traubenzuckers und der Galactose (On some derivatives of grape sugar and galactose). Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.

-

Demchenko, A. V. (2003). Stereoselective Chemical 1,2-cis-O-Glycosylation: From "Cooking" to Rational Design. Current Organic Chemistry, 7(1), 35-79.

-

Hato, M., Minamikawa, H., & Tamada, K. (2000). Phase behavior of aqueous mixtures of 1-O-β-D-glucopyranosyl-sn-glycerol. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 169(1-3), 165-176.

-

Garegg, P. J., & Norberg, T. (1979). Silver zeolite as promoter in Koenigs-Knorr glycosylation. Acta Chemica Scandinavica B, 33, 116-118.

-

Wulff, G., & Röhle, G. (1974). Results and Problems of O-Glycoside Synthesis. Angewandte Chemie International Edition, 13(3), 157-170.

Sources

"protocol for beta-Glucosylglycerol 2,3,4,6-tetraacetate synthesis"

Application Note: High-Purity Synthesis of β-Glucosylglycerol 2,3,4,6-Tetraacetate

Executive Summary & Strategic Rationale

β-Glucosylglycerol 2,3,4,6-tetraacetate is a critical synthetic intermediate used in the production of glucosylglycerol (a potent osmolyte and protein stabilizer) and complex glycolipids.[1][][3] While enzymatic routes exist for the fully deprotected alpha-isomer, the beta-isomer with specific acetylation requires precise chemical synthesis.[1][]

This protocol details the Koenigs-Knorr glycosylation of a protected glycerol acceptor (Solketal) with acetobromo-α-D-glucose.[1][] The core challenge addressed here is regio- and stereoselectivity : ensuring exclusive

Key Technical Advantages of This Protocol:

-

Stereocontrol: Utilizes the C2-acetate group to enforce 1,2-trans (

) glycosylation.[1][] -

Chemoselectivity: employs mild acidic hydrolysis to cleave the isopropylidene ketal while preserving the acetate esters.

-

Scalability: Designed for gram-to-multigram scale with standard laboratory equipment.[1][]

Retrosynthetic Analysis & Pathway

The synthesis disconnects the target molecule into two commercially available precursors: Acetobromo-α-D-glucose (Donor) and 1,2-O-Isopropylidene-sn-glycerol (Acceptor).[1][]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.[]

Critical Reagents & Safety Protocols

| Reagent | Role | Hazard Class | Handling Precaution |

| Acetobromo-α-D-glucose | Glycosyl Donor | Corrosive, Moisture Sensitive | Store at -20°C. Hydrolyzes rapidly in moist air to HBr.[1][] |

| Solketal | Glycosyl Acceptor | Irritant | Racemic or chiral depending on target stereochemistry.[1][] |

| Silver Carbonate (Ag₂CO₃) | Promoter | Oxidizer, Toxic | Must be freshly prepared or stored in dark/dry.[1][][3] Photosensitive.[1][] |

| Dichloromethane (DCM) | Solvent | Carcinogen (Suspected) | Use anhydrous (dried over CaH₂ or molecular sieves).[] |

| Acetic Acid (AcOH) | Deprotection | Corrosive | Use glacial acetic acid for dilution.[1][] |

Detailed Experimental Protocol

Phase 1: Stereoselective Glycosylation (Koenigs-Knorr)[1][2][3]

Objective: Couple the donor and acceptor to form the

-

Preparation of Promoter:

-

Dry commercial Ag₂CO₃ (Silver Carbonate) in a vacuum oven at 100°C for 2 hours prior to use.[] Note: Water traces kill the reaction and produce glucose hydrolysis byproducts.

-

Activate 4Å Molecular Sieves (powdered) by heating >200°C under vacuum.

-

-

Reaction Setup:

-

In a flame-dried round-bottom flask under Argon atmosphere, dissolve Acetobromo-α-D-glucose (4.11 g, 10.0 mmol) in anhydrous DCM (40 mL).

-

Add Solketal (1.59 g, 12.0 mmol, 1.2 equiv).

-

Add activated Molecular Sieves (2.0 g) and stir for 30 mins to ensure absolute dryness.

-

-

Initiation:

-

Wrap the flask in aluminum foil (protect from light).

-

Add Ag₂CO₃ (3.31 g, 12.0 mmol) in one portion.

-

Observation: Evolution of CO₂ gas may occur.

-

Stir vigorously at room temperature for 12–18 hours.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.

-

Wash the filtrate with saturated NaHCO₃ (2 x 50 mL) and water (50 mL).

-

Dry organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash chromatography (Hexane:Ethyl Acetate 2:1) to yield the Protected Intermediate (1-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-2,3-O-isopropylidene-sn-glycerol).[1][]

-

Yield Expectation: 65–75% (White foam/solid).[]

-

Phase 2: Chemoselective Deprotection

Objective: Remove the isopropylidene ketal without hydrolyzing the acetate esters. Chemistry: Acetals/ketals are significantly more acid-labile than esters.[1][] Dilute aqueous acetic acid provides the correct pH window (pH ~2-3) to cleave the ketal while leaving acetates intact.

-

Reaction Setup:

-

Dissolve the Protected Intermediate (from Phase 1) in 80% Aqueous Acetic Acid (10 mL per gram of substrate).

-

Preparation of 80% AcOH: Mix 80 mL Glacial Acetic Acid with 20 mL HPLC-grade water.[1][]

-

-

Hydrolysis:

-

Workup:

-

Concentrate the mixture in vacuo (rotary evaporator) at 45°C.

-

Co-evaporation: To remove residual acetic acid, add Toluene (20 mL) and evaporate.[] Repeat 3 times. This is crucial as residual acid can catalyze decomposition.[1][]

-

-

Final Purification:

Mechanistic Visualization

The following diagram illustrates the Neighboring Group Participation (NGP) that guarantees the beta-configuration.

Figure 2: Mechanism of Beta-Selectivity.[1][] The C2-acetate blocks the alpha-face (bottom), forcing the glycerol acceptor to attack from the beta-face (top).

Analytical Validation (Self-Validating System)

To confirm the success of the synthesis, compare your isolated product against these key NMR markers.

| Nucleus | Signal | Multiplicity | Coupling Constant (J) | Interpretation |

| ¹H NMR | 4.5 - 4.6 ppm | Doublet (d) | J ≈ 8.0 Hz | Anomeric Proton (H-1). A large coupling constant (>7 Hz) confirms the Beta configuration (trans-diaxial).[1][] Alpha would be ~3.5 Hz.[1][] |

| ¹H NMR | 1.9 - 2.1 ppm | Singlets (4x) | - | Four Acetate methyl groups (-COCH₃).[1][] Confirms tetra-acetylation.[1][][4] |

| ¹³C NMR | ~101 ppm | Signal | - | Anomeric Carbon (C-1).[1][] |

| ¹H NMR | 3.5 - 3.9 ppm | Multiplets | - | Glycerol backbone protons (indicates successful coupling).[1][] |

Mass Spectrometry (ESI-MS):

-

Expected [M+Na]⁺ peak: Calculate Molecular Weight (C₁₇H₂₆O₁₂) = 422.38 g/mol .[]

-

Look for m/z = 445.4 (M+Na).[]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Wet reagents or solvent.[1][] | Re-dry DCM over CaH₂.[1][] Flame-dry glassware. Ensure Ag₂CO₃ is dry.[1][] |

| Presence of Alpha-isomer | Fast reaction or lack of NGP.[1] | Ensure solvent is non-polar (DCM or Toluene).[] Polar solvents (Ether/Acetonitrile) can disrupt NGP.[] |

| Acetyl Migration (Phase 2) | Temperature too high or acid too strong.[1][] | Keep temp <45°C. Do not use strong mineral acids (HCl/H₂SO₄).[] Stick to 80% AcOH.[1][] |

| Orthoester Formation | Side reaction of acyloxonium.[1] | Common side product.[1][] Can rearrange to product with mild acid treatment.[1][] |

References

-

Koenigs-Knorr Reaction & NGP Mechanism

-

Igarashi, K. (1977).[1][] The Koenigs-Knorr Reaction. Advances in Carbohydrate Chemistry and Biochemistry.

-

[]

-

-

Selective Deprotection of Isopropylidene (Ketal)

-

Synthesis of Glucosylglycerol Derivatives

-

Solketal Preparation & Properties

Sources

- 1. beta-D-Glucopyranose, 1,2,3,4-tetraacetate | C14H20O10 | CID 83136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US20090318372A1 - Method For Producing 2-O-Glyceryl-Alpha-D-Glucopyranoside - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for β-Glucosylglycerol 2,3,4,6-tetraacetate in Medicinal Chemistry

Introduction: A Modern Glycosidic Prodrug Approach for Metabolic Disease

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and targeted delivery remains a paramount objective. Glycosides, naturally occurring compounds where a sugar molecule is linked to a non-sugar moiety, have long been a source of inspiration for drug development, offering a versatile scaffold to improve pharmacokinetic properties such as bioavailability and solubility.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a promising glycosidic compound, β-Glucosylglycerol 2,3,4,6-tetraacetate, in the context of medicinal chemistry, with a particular focus on its potential as an antidiabetic agent.[]

β-Glucosylglycerol, the parent compound, has garnered attention for its potential therapeutic applications.[4] However, its inherent polarity can limit its ability to traverse cellular membranes and reach intracellular targets. To circumvent this, a prodrug strategy is employed, wherein the hydroxyl groups of the glucose moiety are acetylated to yield β-Glucosylglycerol 2,3,4,6-tetraacetate. This acetylation serves a dual purpose: it increases the lipophilicity of the molecule, facilitating its passage across biological membranes, and it masks the active compound until it reaches the target tissue.[5][6] Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, liberating the active β-Glucosylglycerol to exert its therapeutic effects. This targeted release mechanism minimizes off-target effects and enhances the therapeutic window of the parent compound.

These application notes will provide a detailed exploration of β-Glucosylglycerol 2,3,4,6-tetraacetate, from its synthesis and characterization to its evaluation as a potential therapeutic agent for metabolic disorders. We will delve into the rationale behind its design as a prodrug, provide step-by-step protocols for its synthesis and subsequent deacetylation, and outline key in vitro assays to assess its biological activity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of β-Glucosylglycerol 2,3,4,6-tetraacetate is fundamental for its application in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O₁₂ | [] |

| Molecular Weight | 422.38 g/mol | [] |

| CAS Number | 157024-67-4 | [] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol), poorly soluble in water | [7] |

| Synonyms | 2-(Tetraacetylglucosido)glycerol; 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside 2,3,4,6-tetraacetate | [] |

The Prodrug Strategy: A Pathway to Enhanced Bioavailability

The core of utilizing β-Glucosylglycerol 2,3,4,6-tetraacetate in medicinal chemistry lies in its function as a prodrug. This strategy is graphically represented below.

Caption: Prodrug activation of β-Glucosylglycerol 2,3,4,6-tetraacetate.

Synthesis and Characterization

The synthesis of β-Glucosylglycerol 2,3,4,6-tetraacetate can be approached through two primary routes: chemical synthesis followed by deacetylation to obtain the active compound, or enzymatic synthesis of the parent compound followed by acetylation.

Protocol 1: Chemical Synthesis of β-Glucosylglycerol 2,3,4,6-tetraacetate

This protocol is adapted from established methods for the glycosylation of alcohols and subsequent acetylation.[8][9]

Materials:

-

Glycerol

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Silver(I) oxide (Ag₂O) or Mercury(II) cyanide (Hg(CN)₂)

-

Dichloromethane (DCM), anhydrous

-

Acetic anhydride

-

Pyridine, anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Glycosylation: a. In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve glycerol (1.2 equivalents) in anhydrous dichloromethane. b. Add a glycosylation promoter such as silver(I) oxide (1.5 equivalents). c. Cool the mixture to 0°C in an ice bath. d. Slowly add a solution of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (1 equivalent) in anhydrous dichloromethane to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. g. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: a. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate β-Glucosylglycerol 2,3,4,6-tetraacetate.

-

Characterization: a. Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Protocol 2: Enzymatic Synthesis of β-Glucosylglycerol and Subsequent Acetylation

This method offers a greener alternative to chemical synthesis for obtaining the parent compound, which is then acetylated.[4]

Materials:

-

Glycerol

-

Cellobiose or Sucrose

-

Buffer solution (e.g., phosphate or citrate buffer, pH optimized for the specific enzyme)

-

Acetic anhydride

-

Pyridine, anhydrous

Procedure:

-

Enzymatic Synthesis of β-Glucosylglycerol: a. Prepare a reaction mixture containing glycerol (acceptor) and cellobiose or sucrose (donor) in the appropriate buffer. b. Add the selected enzyme (e.g., β-glucosidase) to the mixture. c. Incubate the reaction at the optimal temperature for the enzyme (e.g., 37-50°C) with gentle agitation for 24-48 hours. d. Monitor the formation of β-Glucosylglycerol by TLC or High-Performance Liquid Chromatography (HPLC). e. Terminate the reaction by heating to denature the enzyme. f. Purify the β-Glucosylglycerol from the reaction mixture using column chromatography.

-

Acetylation of β-Glucosylglycerol: a. Dissolve the purified β-Glucosylglycerol in anhydrous pyridine. b. Add acetic anhydride in excess and stir the reaction at room temperature for 12-24 hours. c. Quench the reaction by adding ice-water. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting β-Glucosylglycerol 2,3,4,6-tetraacetate by silica gel column chromatography.

Deacetylation Protocols: Releasing the Active Compound

The deacetylation of β-Glucosylglycerol 2,3,4,6-tetraacetate is a critical step, both for obtaining the active parent compound for in vitro studies and as the mechanism of action in a biological context.

Protocol 3: Chemical Deacetylation (Zemplén Deacetylation)

This is a standard and efficient method for removing acetyl protecting groups from carbohydrates.[11]

Materials:

-

β-Glucosylglycerol 2,3,4,6-tetraacetate

-

Methanol, anhydrous

-

Sodium methoxide (catalytic amount, e.g., 0.1 M solution in methanol)

-

Amberlite IR-120 (H⁺ form) resin

-

TLC plates

Procedure:

-

Dissolve β-Glucosylglycerol 2,3,4,6-tetraacetate in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺ form) resin until the pH is neutral.

-

Filter the resin and wash with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield β-Glucosylglycerol.

-

Purify further by column chromatography if necessary.

In Vitro Biological Evaluation: Assessing Antidiabetic Potential

To evaluate the potential of β-Glucosylglycerol 2,3,4,6-tetraacetate as an antidiabetic agent, a series of in vitro assays can be performed. The tetraacetate compound is expected to be hydrolyzed by intracellular esterases to the active β-Glucosylglycerol. Therefore, both compounds should be tested in parallel in cell-based assays, while the deacetylated form is used for enzyme inhibition assays.

Workflow for In Vitro Antidiabetic Screening

Caption: Workflow for evaluating the antidiabetic potential of the compounds.

Protocol 4: Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of the compounds to stimulate glucose uptake in a relevant cell line.[12][13]

Materials:

-

Differentiated 3T3-L1 adipocytes

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Krebs-Ringer Phosphate (KRP) buffer

-

2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

β-Glucosylglycerol 2,3,4,6-tetraacetate and β-Glucosylglycerol

-

Insulin (positive control)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in 24-well plates.

-

Serum-starve the differentiated adipocytes for 2-4 hours.

-

Wash the cells with KRP buffer.

-

Treat the cells with various concentrations of β-Glucosylglycerol 2,3,4,6-tetraacetate, β-Glucosylglycerol, or insulin in KRP buffer for 30-60 minutes.

-

Initiate glucose uptake by adding 2-Deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for 5-10 minutes.

-

Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Normalize the glucose uptake to the protein concentration in each well.

Protocol 5: α-Amylase Inhibition Assay

This assay determines the inhibitory effect of β-Glucosylglycerol on the key carbohydrate-digesting enzyme, α-amylase.[13][14]

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (substrate)

-

Dinitrosalicylic acid (DNSA) reagent

-

Phosphate buffer (pH 6.9)

-

β-Glucosylglycerol

-

Acarbose (positive control)

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of β-Glucosylglycerol and acarbose in phosphate buffer.

-

In a test tube, mix the compound solution with the α-amylase solution and pre-incubate for 10 minutes at 37°C.

-

Add the starch solution to initiate the enzymatic reaction and incubate for 15 minutes at 37°C.

-

Stop the reaction by adding DNSA reagent.

-

Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

-

Cool the tubes to room temperature and dilute with distilled water.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 6: α-Glucosidase Inhibition Assay

This assay evaluates the inhibitory activity of β-Glucosylglycerol against α-glucosidase, another important enzyme in carbohydrate digestion.[13][14]

Materials:

-

Yeast α-glucosidase

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

Phosphate buffer (pH 6.8)

-

β-Glucosylglycerol

-

Acarbose (positive control)

-

Sodium carbonate (to stop the reaction)

-

Spectrophotometer

Procedure:

-

Prepare various concentrations of β-Glucosylglycerol and acarbose in phosphate buffer.

-

In a 96-well plate, add the compound solution, α-glucosidase solution, and pre-incubate for 10 minutes at 37°C.

-

Add the pNPG solution to start the reaction and incubate for 20 minutes at 37°C.

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

β-Glucosylglycerol 2,3,4,6-tetraacetate represents a promising avenue in the development of novel therapeutics for metabolic diseases. Its design as a prodrug leverages fundamental principles of medicinal chemistry to enhance the delivery and efficacy of the active β-Glucosylglycerol. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and in vitro evaluation of this compound.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of β-Glucosylglycerol. Further studies involving in vivo models of diabetes will be crucial to validate its therapeutic potential and to assess its pharmacokinetic and pharmacodynamic profiles. The exploration of structure-activity relationships through the synthesis of analogs could also lead to the discovery of even more potent and selective agents. The continued investigation of such innovative glycosidic compounds holds great promise for the future of drug discovery.

References

-

Enzymatic Synthesis of β-Glucosylglycerol and Its Unnatural Glycosides Via β-Glycosidase and Amylosucrase. PubMed. [Link]

-

Glycoside-based drugs Definition - Organic Chemistry II Key Term | Fiveable. Fiveable. [Link]

-

Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. PMC. [Link]

-

In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review. Preprints.org. [Link]

-

In Vitro Antidiabetic Effects and Antioxidant Potential of Cassia nemophila Pods. PMC - NIH. [Link]

-

Full article: In-vitro, in-vivo and computational experiments for the antidiabetic potential of bioactive compound from Notholirion thomsonianum. Taylor & Francis. [Link]

-

β-d-GLUCOSE-2,3,4,6-TETRAACETATE. Organic Syntheses Procedure. [Link]

-

Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates | The Journal of Organic Chemistry. ACS Publications. [Link]

-

Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone. PubMed. [Link]

-

Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Journal of Chemical Reviews. [Link]

-

De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). NCBI. [Link]

-

Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates | Request PDF. ResearchGate. [Link]

-

Synthesis of Glycosyl Glycerols and Related Glycolipids. Marcel Dekker, Inc. [Link]

-

Three‐level hybrid modeling for systematic optimization of biocatalytic synthesis: α‐glucosyl glycerol production by enzymatic trans‐glycosylation from sucrose. PMC. [Link]

-

Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment | ACS Sustainable Chemistry & Engineering. ACS Publications. [Link]

-

Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications. [Link]

-

Biosynthesis of Glucosyl Glycerol, a Compatible Solute, Using Intermolecular Transglycosylation Activity of Amylosucrase from Methylobacillus flagellatus KT | Request PDF. ResearchGate. [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. PMC. [Link]

-

β-d-GLUCOSE-1,2,3,4-TETRAACETATE. Organic Syntheses Procedure. [Link]

-

Clinical applications of the naturally occurring or synthetic glycosylated low molecular weight drugs | Request PDF. ResearchGate. [Link]

-

beta-D-Glucopyranose, 2,3,4,6-tetraacetate | C14H20O10 | CID 11013485. PubChem. [Link]

-

Synthesis of Glycosyl Glycerols and Related Glycolipids. Taylor & Francis Online. [Link]

-

beta-D-Glucopyranose, 1-thio-, 2,3,4,6-tetraacetate | C14H20O9S | CID 88293. PubChem. [Link]

-

carriers-for-prodrug-synthesis-a-review.pdf. Indian Journal of Pharmaceutical Sciences. [Link]

-

Organic Pharmaceutical Chemistry: Prodrugs. SlidePlayer. [Link]

Sources

- 1. athmicbiotech.com [athmicbiotech.com]

- 2. researchgate.net [researchgate.net]

- 4. Enzymatic Synthesis of β-Glucosylglycerol and Its Unnatural Glycosides Via β-Glycosidase and Amylosucrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. beta-D-Glucopyranose, 2,3,4,6-tetraacetate | C14H20O10 | CID 11013485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. tandfonline.com [tandfonline.com]

Application Note: Protected Glucosylglycerols in Drug Discovery

This guide outlines the strategic application of protected glucosylglycerols (GGs) as high-value scaffolds in the synthesis of immunomodulatory glycolipids and amphiphilic drug carriers.

Executive Summary